methyl 2-[1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate
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Overview
Description
Methyl 2-[1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a chlorinated phenyl group, and a benzoate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
It has been reported to have strong antiviral activity , suggesting that it may interact with viral proteins or enzymes.
Mode of Action
Based on its structure, it can be inferred that it might undergo nucleophilic substitution reactions . The benzylic position in the molecule could be a site for such reactions, as 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway .
Biochemical Pathways
Given its reported antiviral activity , it may interfere with the replication cycle of viruses, potentially inhibiting key enzymes or disrupting viral protein synthesis.
Result of Action
The compound has been reported to exhibit strong antiviral activity . Some analogs of this compound have shown obvious anti-HBV (Hepatitis B Virus) and anti-HSV (Herpes Simplex Virus) activities . This suggests that the compound’s action results in the inhibition of these viruses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (I) salts under mild conditions.
Introduction of the Chlorinated Phenyl Group: The chlorinated phenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated benzene derivative reacts with the triazole intermediate.
Formation of the Benzoate Ester: The final step involves the esterification of the triazole derivative with methyl benzoate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Methyl 2-[1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical products.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate
- Methyl 2-[1-(2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate
- Methyl 2-[1-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-4-amido]benzoate
Uniqueness
Methyl 2-[1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is unique due to the specific substitution pattern on the triazole ring and the presence of both a chlorinated phenyl group and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-[[1-(2-chloro-5-methylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-11-8-9-14(20)16(10-11)24-12(2)17(22-23-24)18(25)21-15-7-5-4-6-13(15)19(26)27-3/h4-10H,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSSWOIIOGBIPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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